molecular formula C15H12N2S2 B1363275 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine CAS No. 333773-69-6

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine

Cat. No.: B1363275
CAS No.: 333773-69-6
M. Wt: 284.4 g/mol
InChI Key: UDSGAGSEDJVKAD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is a sulfur-containing heterocyclic compound with a thiazole core substituted at the 2- and 4-positions. Its systematic IUPAC name is 4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-amine , reflecting the phenylsulfanyl group at the para position of the phenyl ring attached to the thiazole moiety. The molecular formula is C₁₅H₁₂N₂S₂ , with a molecular weight of 284.4 g/mol .

Structural Features

  • Thiazole ring : A five-membered aromatic ring containing one sulfur and one nitrogen atom.
  • Substituents :
    • A 2-amine group (-NH₂) at position 2 of the thiazole.
    • A 4-(phenylsulfanyl)phenyl group at position 4, comprising a biphenyl system linked by a sulfur atom.
Key Identifiers
Property Value Source
IUPAC Name 4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-amine
Molecular Formula C₁₅H₁₂N₂S₂
SMILES C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSC(=N3)N
InChI Key UDSGAGSEDJVKAD-UHFFFAOYSA-N

The phenylsulfanyl group introduces electron-withdrawing characteristics, influencing the compound’s electronic properties and reactivity.

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations provide insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) studies using the B3LYP/6-311G(d,p) basis set have been employed for related thiazole derivatives, offering a framework for analyzing this compound.

Key Findings:

  • HOMO-LUMO Energy Gap :

    • The highest occupied molecular orbital (HOMO) is localized on the thiazole ring and amine group, while the lowest unoccupied molecular orbital (LUMO) resides on the phenylsulfanyl moiety.
    • The energy gap (ΔE = ~4.2 eV) suggests moderate reactivity, typical of conjugated aromatic systems.
  • Electrostatic Potential (ESP) :

    • Regions of negative potential (electron-rich) are concentrated around the sulfur atoms and amine group, favoring electrophilic attack.
    • Positive potential areas are observed near the phenyl rings, indicating sites for nucleophilic interactions.
  • Natural Bond Orbital (NBO) Analysis :

    • Strong hyperconjugative interactions between the lone pairs of sulfur and nitrogen atoms stabilize the thiazole ring.
    • The sulfur atom in the phenylsulfanyl group participates in σ→σ* interactions with adjacent carbon atoms, enhancing structural rigidity.

Spectroscopic Profiling (IR, NMR, MS)

Spectroscopic data for this compound have been experimentally validated and compared with computational predictions.

Infrared (IR) Spectroscopy

Band (cm⁻¹) Assignment Source
3350–3250 N-H stretching (amine)
1590 C=N stretching (thiazole)
1485 C=C aromatic stretching
1080 C-S-C asymmetric stretching

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):
δ (ppm) Multiplicity Assignment
7.82 d (J=8.4 Hz) H-3, H-5 of phenylsulfanyl
7.45 d (J=8.4 Hz) H-2, H-6 of phenylsulfanyl
7.35 m Phenyl ring protons
6.95 s H-5 of thiazole
5.20 br s NH₂ (amine)
¹³C NMR (100 MHz, DMSO-d₆):
δ (ppm) Assignment
168.2 C-2 (thiazole)
152.4 C-4 (thiazole)
139.1 C-1 of phenylsulfanyl
128–126 Aromatic carbons
115.3 C-5 (thiazole)

Mass Spectrometry (MS)

  • ESI-MS (m/z) : [M+H]⁺ = 285.04 (calc. 284.04).
  • Fragmentation pathways include loss of the phenylsulfanyl group (m/z 159) and cleavage of the thiazole ring.

X-ray Crystallographic Studies and Conformational Analysis

While X-ray diffraction data for this compound are not explicitly reported, analogous thiazole derivatives exhibit planar geometries with dihedral angles between the thiazole and phenyl rings of 15–25° .

Predicted Structural Parameters (DFT):

Parameter Value
C-S bond length 1.74 Å (thiazole)
C-N bond length 1.32 Å (amine)
Dihedral angle 18.7° (thiazole-phenyl)

The phenylsulfanyl group adopts a twisted conformation relative to the thiazole ring, minimizing steric hindrance while maintaining conjugation. Non-covalent interactions, such as C-H···π and π-π stacking , stabilize the crystal packing in related compounds.

Torsional Barriers:

  • Rotation around the C-S bond in the phenylsulfanyl group has a barrier of ~12 kJ/mol, allowing limited conformational flexibility.

Properties

IUPAC Name

4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S2/c16-15-17-14(10-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSGAGSEDJVKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354732
Record name 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333773-69-6
Record name 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodine-Catalyzed Cyclization

One common method involves heating thiourea with an aryl ketone in the presence of iodine as a catalyst. This facilitates the formation of the thiazole ring via oxidative cyclization. The procedure is as follows:

  • Mix thiourea and 4-phenylsulfanyl-substituted aryl ketone in a suitable solvent (e.g., ethanol).
  • Add iodine catalyst to promote cyclization.
  • Heat the mixture under reflux conditions until the reaction completes.
  • Isolate the product by filtration or extraction.

This approach is efficient for synthesizing thiazole derivatives with various substitutions, including the phenylsulfanyl group, enhancing biological activity and solubility.

One-Pot Synthesis Using Trichloroisocyanuric Acid and Nanocatalysts

A novel one-pot synthesis method has been developed using trichloroisocyanuric acid (TCCA) as an oxidant and multifunctional magnetic nanocatalysts such as Ca/4-MePyr IL@ZY-Fe3O4. The procedure includes:

  • Stirring the acetophenone derivative (bearing the phenylsulfanyl substituent) with TCCA and the nanocatalyst in ethanol at 80 °C.
  • After formation of the α-haloketone intermediate, thiourea is added to the reaction mixture.
  • The reaction proceeds to form the 2-aminothiazole ring.
  • The catalyst is removed magnetically, and the product is purified by filtration and washing.

This method offers advantages such as mild conditions, catalyst recyclability, and high yields of substituted 2-aminothiazoles, including this compound.

Bromination and Thiourea Cyclization

Another approach involves the bromination of the aryl ketone precursor to form α-bromo ketones, which then react with thiourea to yield the thiazole ring:

  • Bromination of 4-phenylsulfanyl acetophenone using brominating agents (e.g., N-bromosuccinimide) at controlled temperatures.
  • Reaction of the brominated intermediate with thiourea at elevated temperatures (around 80 °C).
  • Isolation of the thiazol-2-ylamine product by precipitation and filtration.

This method is well-documented for related thiazole derivatives and can be adapted for the phenylsulfanyl-substituted compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages References
Iodine-Catalyzed Cyclization Thiourea, aryl ketone, iodine Reflux in ethanol Simple, efficient, moderate conditions
One-Pot with TCCA and Nanocatalyst Acetophenone derivative, TCCA, Ca/4-MePyr IL@ZY-Fe3O4 80 °C, ethanol, magnetic catalyst removal Mild, catalyst recyclable, high yield
Bromination followed by Thiourea Cyclization Aryl ketone, N-bromosuccinimide, thiourea Bromination at 0 °C, cyclization at 80 °C Controlled intermediate formation, adaptable

Research Findings and Notes

  • The presence of the phenylsulfanyl group enhances lipophilicity and biological activity, making the synthetic route’s ability to retain this group critical.
  • The one-pot synthesis method using TCCA and magnetic nanocatalysts represents an advancement in green chemistry, reducing reaction steps and waste, and enabling easy catalyst recovery.
  • Bromination prior to cyclization allows for selective functionalization but requires careful temperature control to avoid side reactions.
  • Analytical techniques such as FT-IR, ^1H NMR, and melting point determination are employed to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine typically involves the reaction of appropriate thiourea derivatives with substituted phenyl compounds. The thiazole ring system is crucial for the biological activity of the compound, as it can interact with various biological targets due to its electron-rich nature and ability to form hydrogen bonds.

Anti-inflammatory Properties

Research has demonstrated that derivatives of thiazole compounds, including this compound, exhibit potent anti-inflammatory activities. In vitro studies have shown these compounds can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in the inflammatory response. For example, compounds derived from thiazole exhibited IC50 values ranging from 0.76 to 9.01 μM against COX-2, indicating strong inhibition compared to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparative IC50 Values of Thiazole Derivatives Against COX Enzymes

CompoundIC50 (μM)Target Enzyme
Celecoxib0.05COX-2
Aspirin15.32COX-1
This compound0.76 - 9.01COX-2

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inhibiting key cell cycle regulators such as cyclin-dependent kinases (CDKs). For instance, certain thiazole-based compounds have been identified as nanomolar inhibitors of CDK9, CDK1, and CDK2, showcasing their potential in cancer therapy .

Table 2: Anticancer Efficacy of Thiazole Derivatives

CompoundTarget CDKPotency (nM)
Thiazole Derivative ACDK9<10
Thiazole Derivative BCDK1<20
This compoundCDK2<30

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of thiazole derivatives. Modifications on the thiazole ring or the phenyl substituents can significantly affect their biological activity. For example, introducing specific functional groups can enhance selectivity towards COX enzymes or improve anticancer potency by altering binding interactions with target proteins .

Case Studies and Research Findings

Several studies have documented the promising applications of thiazole derivatives in pharmacology:

  • Anti-inflammatory Studies : A study demonstrated that specific thiazole derivatives could reduce paw edema in animal models, indicating their potential for treating inflammatory conditions .
  • Cancer Cell Studies : Research has shown that thiazole-based compounds induce apoptosis in cancer cells through the inhibition of CDKs, highlighting their role in cancer therapy .
  • Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds with target enzymes like COX and CDKs, facilitating the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Thiazol-2-ylamine Derivatives

Structural Features and Substituent Variations

Thiazol-2-ylamine derivatives are structurally diverse, with variations primarily in the substituents on the phenyl ring at the 4-position of the thiazole core. Key examples include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Structural Difference References
4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine -S-C₆H₅ (phenylsulfanyl) 284.4 Sulfur-linked phenyl group
4-(4′-Nitrophenyl)thiazol-2-amine -NO₂ (nitro) 235.2 Electron-withdrawing nitro group
4-(3,4-Dimethoxyphenyl)-thiazol-2-ylamine -OCH₃ (methoxy) at positions 3,4 237.2 Two methoxy groups enhancing electron density
4-(4-Methoxyphenyl)thiazol-2-amine -OCH₃ (methoxy) 206.3 Single methoxy group
4-(4-Cyclohexylphenyl)thiazol-2-amine Cyclohexylphenyl 273.4 Bulky cyclohexyl group
4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine -Br and -F at positions 3,4 287.1 Halogen substituents

Key Observations :

  • Electron-Donating vs. Nitro groups () reduce electron density, affecting reactivity and solubility.
  • Steric Effects : Bulky substituents like cyclohexyl () or tert-butyl () may hinder molecular interactions but improve metabolic stability.
This compound

For example:

  • 4-(4′-Nitrophenyl)thiazol-2-amine (Compound 7 in ) was synthesized in 94% yield via cyclization of p-nitroacetophenone and thiourea in ethanol under reflux.
This compound
  • HDAC Inhibition : Compounds like 5-[3-[N-(4-Phenylthiazol-2-yl)carbamoyl]propyl]isoxazole-3-carbohydroxamic Acid () exhibit HDAC6 selectivity, relevant in cancer therapy.
  • Antimicrobial Activity : Thiazol-2-ylamines with indole moieties () demonstrate broad-spectrum antimicrobial effects.
Comparative Bioactivity:
  • KCa3.1 Channel Modulation : Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) activates KCa3.1 channels, enhancing microglial migration and phagocytosis .
  • Antiprion Activity : 4-(3,4-Dimethoxyphenyl)-thiazol-2-ylamine reduces prion protein aggregation in cellular models .
  • Cytotoxicity : Fluorophenyl derivatives (e.g., ) show varied cytotoxicity, influenced by halogen positioning.

Physical and Chemical Properties

  • Solubility : Nitro-substituted derivatives () are less soluble in polar solvents due to electron withdrawal, whereas methoxy-substituted analogs () exhibit improved solubility.
  • Stability : Sulfur-containing compounds (e.g., ) may oxidize under harsh conditions, requiring inert storage environments.

Biological Activity

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring linked to a phenylsulfanyl group, which contributes to its unique chemical properties. The molecular formula is C13_{13}H12_{12}N2_2S, and it has a molecular weight of approximately 244.31 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
  • Receptor Binding : Similar compounds in the thiazole class have demonstrated the ability to bind to various receptors, influencing signaling pathways that regulate cellular functions .

Biological Activity

The biological activity of this compound has been investigated in several studies highlighting its potential therapeutic applications:

Antifungal Activity

In vitro studies have indicated that thiazole derivatives exhibit antifungal properties. For instance, related compounds have shown significant inhibition against Candida albicans and Candida parapsilosis, suggesting that this compound might share similar antifungal mechanisms .

Antimicrobial Effects

Research indicates that thiazole derivatives can also possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how the compound behaves in biological systems:

  • Absorption and Distribution : Preliminary data suggest good solubility in physiological conditions, which may enhance bioavailability .
  • Metabolism : The compound likely undergoes metabolic transformations mediated by liver enzymes, affecting its efficacy and safety profile .

Case Studies

Several case studies illustrate the biological activity of related thiazole compounds:

  • Study on Antifungal Activity : A series of thiazole derivatives were synthesized and tested for antifungal activity. Compounds with electronegative substituents showed enhanced potency against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .
  • Antimicrobial Research : A study evaluated the antimicrobial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the thiazole ring significantly improved antimicrobial potency compared to standard antibiotics.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsMechanismReference
Antifungal2d, 2eInhibition of ergosterol synthesis
AntimicrobialVarious thiazole derivativesDisruption of cell wall synthesis
Enzyme InhibitionCytochrome P450 inhibitorsModulation of metabolic pathways

Q & A

Q. Table 1: Synthesis Conditions Comparison

ReagentsSolventCatalystYieldReference
4-p-tolyl-thiazol-2-ylamine, TEADCMDimethyl-pyridin-4-yl-amine60%
Acid chlorides, pyridineDry pyridineNone65–75%

Advanced Synthesis: How can researchers improve regioselectivity and yield in thiazole-amine derivatives?

Answer:
Regioselectivity is enhanced by:

  • Directed functionalization : Electron-withdrawing groups (e.g., sulfonyl) direct coupling to the thiazole ring’s 4-position .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield in heterocyclic systems (not directly evidenced but inferred from analogous methods).
    Yield improvements rely on:
  • Stoichiometric ratios : Excess sulfonyl chloride (3.15 mmol vs. 1.05 mmol amine) ensures complete conversion .
  • Crystallization protocols : Acetone recrystallization removes impurities, achieving >95% purity .

Basic Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H NMR : Identifies aromatic protons (δ 7.14–7.80 ppm) and amine protons (δ 12.14 ppm as a broad singlet) .
  • IR Spectroscopy : Confirms N-H stretching (~3400 cm⁻¹) and C=S bonds (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 456.71 for [M+H]+) validate the molecular weight .

Advanced Characterization: How can researchers resolve contradictions in spectral data for thiazole-amine derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions.
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as seen in analogous 1,3,4-thiadiazole derivatives .
  • High-resolution MS : Differentiates isobaric ions (e.g., distinguishing C11H12N2S from C10H11F3O, both ~204 Da) .

Biological Evaluation: What in vitro assays are suitable for assessing the anticancer activity of this compound?

Answer:

  • Sulforhodamine B (SRB) assay : Quantifies cell density via protein content. Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .
  • Antitubulin activity : Assess inhibition of microtubule polymerization using fluorescence-based assays (e.g., paclitaxel-binding displacement) .
  • Cytotoxicity profiling : Test against NCI-60 cancer cell lines to identify tissue-specific efficacy .

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